2-(Methylamino)-3-nitrophenol (CAS 163298-74-6): A Strategic Intermediate in Kinase Inhibitor Design and Advanced Heterocyclic Synthesis
2-(Methylamino)-3-nitrophenol (CAS 163298-74-6): A Strategic Intermediate in Kinase Inhibitor Design and Advanced Heterocyclic Synthesis
Executive Summary
In the landscape of modern drug discovery, the architectural precision of small-molecule intermediates dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API). 2-(Methylamino)-3-nitrophenol (CAS 163298-74-6) is a highly specialized ortho-substituted aniline derivative that serves as a critical building block for synthesizing complex heterocycles, most notably benzimidazoles and benzoxazoles.
This whitepaper provides an in-depth technical analysis of 2-(methylamino)-3-nitrophenol, detailing its physicochemical profile, regioselective synthetic methodologies, and its pivotal role in the development of targeted oncology therapeutics, including PI3Kα and FGFR4 inhibitors.
Physicochemical Profiling
Understanding the fundamental properties of 2-(methylamino)-3-nitrophenol is essential for predicting its behavior in multi-step organic synthesis. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the benzene ring creates a highly polarized push-pull system, which significantly influences the nucleophilicity of the secondary amine.
| Property | Value |
| Chemical Name | 2-(Methylamino)-3-nitrophenol |
| CAS Registry Number | 163298-74-6 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Structural Class | Substituted Nitrophenol / Secondary Amine |
| Key Precursor | 2-Amino-3-nitrophenol (CAS 603-85-0) |
| Hazard Classification | Irritant (Xi); H315, H319, H335 |
Mechanistic Synthesis Strategies
The primary synthetic challenge in producing 2-(methylamino)-3-nitrophenol lies in achieving strict mono-N-methylation. Direct alkylation of the primary amine precursor (2-amino-3-nitrophenol) with methyl iodide often results in a complex mixture of N,N-dimethylated and O-alkylated byproducts due to the competing nucleophilicity of the phenoxide ion [1].
To bypass this, a highly regioselective approach utilizing a benzoxazole intermediate was developed by Katritzky et al. (1995) [2].
The Benzoxazole Reduction Pathway
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Condensation: 2-Amino-3-nitrophenol is reacted with trimethyl orthoformate under acidic conditions to yield 4-nitrobenzoxazole. The oxazole ring acts as a rigid protecting group that locks the oxygen and nitrogen atoms, preventing unwanted O-alkylation.
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Reductive Ring Opening: Treatment of the 4-nitrobenzoxazole with sodium borohydride (NaBH₄) in ethanol induces a highly specific hydride attack on the oxazole ring. This triggers ring opening, cleanly yielding the mono-methylated 2-(methylamino)-3-nitrophenol.
Causality Note: The choice of NaBH₄ in ethanol is deliberate. While it effectively reduces the oxazole, the basicity of the reaction medium can lead to a competing alcoholysis side reaction, which strips the formyl group entirely and reverts the molecule back to 2-amino-3-nitrophenol. Precise temperature control (0°C to 5°C) is required to suppress this thermodynamic sink.
Regioselective synthesis of 2-(methylamino)-3-nitrophenol via a benzoxazole intermediate.
Pharmacological Applications in Oncology
The 2-(methylamino)-3-nitrophenol scaffold is heavily utilized in the pharmaceutical industry to construct conformationally restricted kinase inhibitors.
1. PI3Kα Inhibitors: Mutations in the PIK3CA gene are prevalent in hormone receptor-positive breast cancers. By reducing the nitro group of 2-(methylamino)-3-nitrophenol to a diamine and cyclizing it with difluoroacetic acid, researchers generate 2-difluoromethylbenzimidazoles. These derivatives exhibit potent nanomolar inhibition of PI3Kα by occupying the ATP-binding pocket, thereby shutting down the downstream AKT/mTOR survival pathway [3].
2. Antitumor Enhancers: Pfizer's patent US6130217A details the use of benzoxazole and benzimidazole derivatives—synthesized from this exact nitrophenol scaffold—as agents that synergistically enhance the antitumor activity of primary cytotoxic drugs [4].
PI3K/AKT signaling pathway targeted by benzimidazole derivatives of CAS 163298-74-6.
Validated Experimental Protocols
To ensure scientific integrity, the following protocol for the synthesis of 2-(methylamino)-3-nitrophenol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to verify causality and reaction success.
Protocol: Regioselective Synthesis via 4-Nitrobenzoxazole
Reagents: 2-Amino-3-nitrophenol (1.0 eq), Trimethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (0.1 eq), NaBH₄ (2.5 eq), Absolute Ethanol.
Step 1: Oxazole Formation
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Suspend 2-amino-3-nitrophenol in neat trimethyl orthoformate. Add p-Toluenesulfonic acid as a catalyst.
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Reflux the mixture at 100°C for 4 hours under an inert N₂ atmosphere.
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IPC (Self-Validation 1): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) should completely convert to a higher-running spot (4-nitrobenzoxazole, Rf ~0.6).
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Concentrate under reduced pressure to yield the crude intermediate.
Step 2: Reductive Cleavage 5. Dissolve the crude 4-nitrobenzoxazole in absolute ethanol and cool strictly to 0°C using an ice bath. Causality: Maintaining 0°C prevents the basic borohydride from catalyzing the alcoholysis of the intermediate back to the primary amine. 6. Add NaBH₄ portion-wise over 30 minutes to manage the exothermic hydrogen gas evolution. 7. Stir at 0°C for 2 hours. 8. IPC (Self-Validation 2): Quench a 100 µL aliquot in 1M HCl and analyze via LC-MS. The target mass [M+H]⁺ = 169.15 must be the dominant peak. If a peak at [M+H]⁺ = 155.12 appears, alcoholysis has occurred, indicating the temperature exceeded 5°C. 9. Quench the main reaction with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate 2-(methylamino)-3-nitrophenol as a solid.
References
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Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]
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7-HYDROXY-1-METHYLBENZIMIDAZOLE. Katritzky, A. R., et al. (1995). Heterocycles, Vol. 41, No. 2, p. 345-352. URL:[Link]
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]
- Compounds enhancing antitumor activity of other cytotoxic agents. Pfizer Inc. US Patent 6130217A.
